![molecular formula C19H18N6O3S B6102741 2-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B6102741.png)
2-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrido[4,3-b][1,6]naphthyridine structure, followed by the introduction of the triazole and tetrahydrofuran groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole and pyrido[4,3-b][1,6]naphthyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies of enzyme inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The specific pathways involved can vary depending on the context of its use, such as in biochemical assays or pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
3-methylsulfanyl-2H-1,2,4-triazin-5-one: This compound shares the triazole ring and methylsulfanyl group but lacks the complex pyrido[4,3-b][1,6]naphthyridine structure.
3-(methylsulfanyl)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole: Similar in having a triazole ring and methylsulfanyl group, but with a different core structure.
Uniqueness
The uniqueness of 2-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione lies in its combination of functional groups and the overall molecular architecture. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Properties
IUPAC Name |
2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-8-(oxolan-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3S/c1-29-19-21-18(22-23-19)25-7-5-15-13(17(25)27)9-12-14(20-15)4-6-24(16(12)26)10-11-3-2-8-28-11/h4-7,9,11H,2-3,8,10H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJNFDHAOWKJBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CC5CCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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